1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea
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Overview
Description
1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a benzothiazole ring and a methyl-benzoyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea typically involves the reaction of benzothiazole derivatives with isothiocyanates. A common synthetic route might include:
Starting Materials: Benzothiazole, 4-methylbenzoyl chloride, ammonium thiocyanate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Procedure: Benzothiazole is reacted with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form an intermediate. This intermediate is then treated with ammonium thiocyanate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea depends on its specific application:
Biological Activity: It may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The thiourea group can form stable complexes with metal ions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-Benzothiazol-2-yl-3-phenyl-thiourea: Similar structure but with a phenyl group instead of a 4-methyl-benzoyl group.
1-Benzothiazol-2-yl-3-(4-chlorobenzoyl)-thiourea: Contains a 4-chlorobenzoyl group instead of a 4-methyl-benzoyl group.
Uniqueness
1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea is unique due to the presence of the 4-methyl-benzoyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylcarbamothioyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-10-6-8-11(9-7-10)14(20)18-15(21)19-16-17-12-4-2-3-5-13(12)22-16/h2-9H,1H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJVBDPIAKFNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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